molecular formula C23H19F3N6O2 B10833803 Phenylpyrrolidinone derivative 1

Phenylpyrrolidinone derivative 1

Cat. No.: B10833803
M. Wt: 468.4 g/mol
InChI Key: DHELRXCAKDZMKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylpyrrolidinone derivative 1 involves several steps. One common method includes the following steps :

    Formation of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: This step involves the reaction of 4-phenylpyrrolidinone-2 with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Alkaline Hydrolysis: The ester formed in the previous step is subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

    Formation of Potassium Salt: The acetic acid derivative is then reacted with potassium hydroxide to form the potassium salt, which is this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenylpyrrolidinone derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 1 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19F3N6O2

Molecular Weight

468.4 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-hydroxy-3-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H19F3N6O2/c1-31-11-15(18-19(27)28-12-29-20(18)31)13-5-7-14(8-6-13)32-10-9-22(34,21(32)33)16-3-2-4-17(30-16)23(24,25)26/h2-8,11-12,34H,9-10H2,1H3,(H2,27,28,29)

InChI Key

DHELRXCAKDZMKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N4CCC(C4=O)(C5=NC(=CC=C5)C(F)(F)F)O

Origin of Product

United States

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